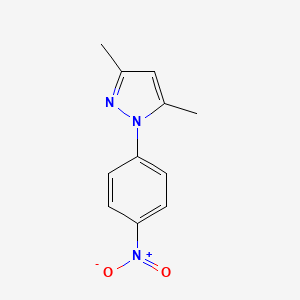

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)14(15)16/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPBJGVRVXWECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291403 | |

| Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13788-94-8 | |

| Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13788-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13788-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Executive Summary: This guide provides a detailed protocol for the synthesis and comprehensive characterization of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are recognized as "privileged structures" in drug discovery, known to exhibit a wide range of pharmacological activities.[1][2] This document outlines a robust and reproducible synthesis via the Knorr pyrazole condensation reaction, followed by an in-depth analysis of the product's structural and spectroscopic properties. The methodologies and data presented herein are intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to produce and validate this valuable chemical entity.

Section 1: Introduction - The Pyrazole Scaffold in Modern Research

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of therapeutic agents targeting a wide array of biological pathways.[2] Compounds incorporating the pyrazole ring system have demonstrated diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5][6]

The target molecule of this guide, this compound (C₁₁H₁₁N₃O₂), combines this privileged pyrazole core with a 4-nitrophenyl substituent.[7] The presence of the electron-withdrawing nitro group significantly influences the electronic profile of the molecule, making it an important synthon for further functionalization and a candidate for biological screening. This guide provides an authoritative framework for its synthesis and unequivocal structural verification.

Section 2: Synthesis via Knorr Pyrazole Condensation

The most direct and reliable method for preparing 1,3,5-substituted pyrazoles is the Knorr pyrazole synthesis, first reported in 1883.[3] This reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[8][9]

2.1: Mechanistic Rationale

The synthesis of this compound proceeds by the reaction of acetylacetone (a 1,3-dicarbonyl compound) with 4-nitrophenylhydrazine.[4][10] The reaction is typically facilitated by an acid catalyst, such as glacial acetic acid.[11]

The mechanism is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the acetylacetone. This is followed by dehydration to form an intermediate. Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a cyclized intermediate which, upon further dehydration, yields the stable aromatic pyrazole ring.[8][9] This one-pot reaction is efficient and generally results in high yields of the desired product.[3]

2.2: Reagent Safety & Handling

Expert Insight: Trustworthiness in synthesis begins with a rigorous approach to safety. The reagents used in this protocol possess specific hazards that must be managed through proper personal protective equipment (PPE) and handling procedures. 4-Nitrophenylhydrazine, like many hydrazine derivatives, is toxic and potentially explosive when dry; it is often supplied wetted with water to mitigate this risk.[12][13] Acetylacetone is a flammable liquid and is toxic.[14][15]

| Reagent | CAS No. | Key Hazards | Recommended Handling Precautions |

| 4-Nitrophenylhydrazine | 100-16-3 | Toxic, Irritant, Potentially Explosive | Handle in a fume hood, wear gloves and eye protection. Avoid shock, friction, and heat.[12][13] |

| Acetylacetone | 123-54-6 | Flammable Liquid, Harmful, Toxic | Handle in a fume hood, away from ignition sources. Wear gloves and eye protection.[14][15] |

| Ethanol | 64-17-5 | Highly Flammable Liquid | Keep away from open flames and sparks. Use in a well-ventilated area. |

| Glacial Acetic Acid | 64-19-7 | Corrosive, Flammable | Handle in a fume hood, wear acid-resistant gloves and eye protection. |

2.3: Detailed Experimental Protocol

This protocol is adapted from established literature procedures providing a reliable method for obtaining the title compound.[4][16]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrophenylhydrazine (2.0 mmol) and acetylacetone (2.0 mmol).

-

Solvent Addition: Add 20 mL of ethanol to the flask.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After 1 hour, remove the heat source and allow the solution to cool to room temperature. The product will begin to crystallize.

-

Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product in a vacuum oven.

2.4: Synthesis Workflow

Caption: Knorr pyrazole synthesis workflow.

Section 3: Comprehensive Structural and Spectroscopic Characterization

Expert Insight: A single analytical technique is insufficient for the unambiguous confirmation of a chemical structure. A self-validating protocol employs a suite of orthogonal techniques—each providing a different piece of the structural puzzle—to ensure the identity and purity of the synthesized compound.

3.1: Physical Properties and Crystallography

The synthesized product is a crystalline solid. Single-crystal X-ray diffraction provides the most definitive structural proof.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [17] |

| Molecular Weight | 217.23 g/mol | [4] |

| Melting Point | 373–375 K (100–102 °C) | [4][16] |

| Appearance | Crystalline Solid | [4] |

| Crystal Structure | Orthorhombic | [4] |

Crystallographic analysis reveals that the pyrazole ring is essentially planar, while the benzene ring is twisted with respect to it by a dihedral angle of approximately 31.4°.[4][16] The nitro group is nearly coplanar with the benzene ring to which it is attached.[4][16]

3.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum confirms the presence of the aromatic rings, the nitro group, and the pyrazole core.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1597, 1504 | C=C Aromatic Stretching | Confirms the presence of the phenyl and pyrazole rings.[4][18] |

| ~1518, 1334 | N-O Asymmetric & Symmetric Stretching | Definitive evidence of the nitro (NO₂) group.[4] |

| ~1414 | C=N Stretching | Characteristic of the pyrazole ring.[4] |

| ~854 | C-H Out-of-plane Bending | Suggests para-substitution on the phenyl ring.[4] |

3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is highly diagnostic. The para-substituted phenyl ring gives rise to a characteristic AA'BB' system (two doublets). The pyrazole ring proton appears as a sharp singlet, and the two chemically equivalent methyl groups also produce a single peak.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | Doublet | 2H | Ar-H (ortho to NO₂) |

| ~7.80 | Doublet | 2H | Ar-H (meta to NO₂) |

| ~6.10 | Singlet | 1H | Pyrazole C4-H |

| ~2.45 | Singlet | 3H | Pyrazole C5-CH₃ |

| ~2.30 | Singlet | 3H | Pyrazole C3-CH₃ |

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments in the molecule.

| Chemical Shift (δ ppm) | Assignment |

| ~150.0 | Pyrazole C5 |

| ~146.5 | Ar-C (C-NO₂) |

| ~144.0 | Ar-C (C-N) |

| ~141.0 | Pyrazole C3 |

| ~125.0 | Ar-CH (ortho to NO₂) |

| ~124.5 | Ar-CH (meta to NO₂) |

| ~107.0 | Pyrazole C4 |

| ~14.0 | Pyrazole C5-CH₃ |

| ~13.5 | Pyrazole C3-CH₃ |

3.4: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak will be observed at an m/z corresponding to its molecular weight.

-

Expected [M]⁺: m/z = 217.[17]

The fragmentation pattern can further support the structure, with common losses including the nitro group (NO₂) and fragmentation of the pyrazole ring.

3.5: Characterization Summary

Caption: Orthogonal characterization workflow.

Section 4: Conclusion and Future Outlook

This guide has detailed a reliable and efficient synthesis of this compound using the Knorr pyrazole condensation. The comprehensive characterization workflow, employing a combination of spectroscopic and crystallographic techniques, provides an authoritative method for verifying the structure and purity of the final product. The presented protocols are designed to be self-validating, ensuring a high degree of scientific integrity.

Given the established importance of the pyrazole scaffold in drug discovery, this compound represents a valuable building block for the development of novel therapeutic agents.[2][5] The electron-withdrawing nature of the 4-nitrophenyl group provides a site for further chemical modification, enabling the creation of libraries of related compounds for screening and lead optimization studies.

Section 5: References

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. 8

-

Rozas, I., & Elguero, J. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. 19

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. 9

-

Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. 20

-

Chemicalbook. (n.d.). 1H-Pyrazole,3,5-dimethyl-1-(4-nitrophenyl)- synthesis. 10

-

Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. 3

-

Tiekink, E. R. T., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1018. 4

-

PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. 17

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. 21

-

Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 2,4-Dinitrophenylhydrazine. 12

-

Tiekink, E. R. T., et al. (2012). This compound. ResearchGate. 16

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. 22

-

Fisher Scientific. (2024). SAFETY DATA SHEET - 2,4-Dinitrophenylhydrazine. 13

-

ResearchGate. (n.d.). A Short Review on Pyrazole Derivatives and their Applications. 5

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetylacetone. 14

-

Chemdiv. (n.d.). Compound this compound. 7

-

Benchchem. (n.d.). This compound. 1

-

SpectraBase. (n.d.). 3,5-DIMETHYL-1-(4-NITROPHENYL)-PYRAZOLIN - Optional[13C NMR] - Chemical Shifts. 23

-

Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole. 11

-

Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. 24

-

TCI Chemicals. (2024). SAFETY DATA SHEET - Acetone 2,4-Dinitrophenylhydrazone. 25

-

Piochem. (n.d.). Material Safety Data Sheet - Acetylacetone. 15

-

SpectraBase. (n.d.). 3,5-dimethyl-1-(p-nitrophenyl)pyrazole - Optional[FTIR] - Spectrum. 26

-

Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. 18

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. 6

-

Frontiers in Pharmacology. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. 2

References

- 1. This compound | 13788-94-8 | Benchchem [benchchem.com]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Compound this compound - Chemdiv [chemdiv.com]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. 1H-Pyrazole,3,5-dimethyl-1-(4-nitrophenyl)- synthesis - chemicalbook [chemicalbook.com]

- 11. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.fr [fishersci.fr]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. piochem.com [piochem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. jocpr.com [jocpr.com]

- 23. spectrabase.com [spectrabase.com]

- 24. tandfonline.com [tandfonline.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. dev.spectrabase.com [dev.spectrabase.com]

crystal structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

An In-depth Technical Guide to the Crystal Structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthesis, crystallographic analysis, and structural intricacies of this compound. As a privileged scaffold in medicinal chemistry, understanding the precise three-dimensional arrangement and intermolecular interactions of pyrazole derivatives is paramount for rational drug design and materials science applications.[1][2][3]

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern pharmacology.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] The compound this compound, C₁₁H₁₁N₃O₂, serves as an exemplary case study for the detailed structural analysis that underpins the development of novel therapeutics.[4][5] A profound understanding of its solid-state structure, including molecular geometry and crystal packing, provides critical insights into its physicochemical properties and potential for biological interactions.

Synthesis and Generation of Diffraction-Quality Crystals

The synthesis of the title compound is a well-established procedure involving the condensation reaction of a β-dicarbonyl compound with an arylhydrazine.[4] This classic approach provides a high yield of the pyrazole derivative.

Causality in Experimental Design

The choice of reactants is strategic: 4-nitrophenylhydrazine provides the N1-aryl substituent and one of the ring nitrogens, while acetylacetone (pentane-2,4-dione) serves as the three-carbon backbone that cyclizes to form the dimethyl-substituted pyrazole ring.[4][6] Ethanol is an ideal solvent as it readily dissolves the reactants and, upon cooling or slow evaporation, facilitates the formation of high-quality single crystals necessary for X-ray diffraction analysis.

Experimental Protocol: Synthesis and Crystallization

-

Reaction Setup : Dissolve 4-nitrophenylhydrazine (2 mmol) and acetylacetone (2 mmol) in 20 ml of absolute ethanol in a round-bottom flask.[4]

-

Cyclization : Equip the flask with a reflux condenser and heat the solution to reflux for 1 hour.[4] The elevated temperature provides the activation energy for the condensation and subsequent intramolecular cyclization reaction.

-

Crystallization : After the reflux period, allow the solution to cool slowly to room temperature. The key to obtaining diffraction-quality crystals is to avoid rapid precipitation. The solution should be left undisturbed, allowing for slow evaporation of the solvent over several days.[4]

-

Crystal Harvesting : Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol to remove any residual soluble impurities, and dry under vacuum. The melting point of the crystalline product is 373–375 K.[4][5]

Structural Determination via Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides unambiguous data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[9][10]

The SC-XRD Workflow: From Crystal to Structure

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[7][8] The electrons of the atoms in the crystal lattice scatter the X-rays, and due to the periodic arrangement of the atoms, constructive interference occurs at specific angles, governed by Bragg's Law.[8][11]

The logical workflow for structure determination is a self-validating system, proceeding from data collection through to the final refined structural model.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Data Collection and Refinement Parameters

The crystallographic data for this compound was collected at a low temperature (120 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[4][5] A Rigaku Saturn724+ diffractometer with Mo Kα radiation was utilized for this purpose.[4]

Analysis of the Crystal Structure

The crystallographic data reveals the precise molecular geometry and the arrangement of molecules within the crystal lattice, known as crystal packing.

Crystallographic Data Summary

The fundamental parameters defining the crystal structure are summarized below.[4][5][12]

| Parameter | Value | Significance |

| Chemical Formula | C₁₁H₁₁N₃O₂ | Defines the elemental composition of the molecule. |

| Formula Weight | 217.23 g/mol | Molar mass of the compound.[13] |

| Crystal System | Orthorhombic | The unit cell has three unequal axes at 90° to each other. |

| Space Group | Pca2₁ | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 21.3909 (13) Åb = 3.8653 (2) Åc = 12.4514 (8) Å | The edge lengths of the smallest repeating unit of the crystal lattice. |

| Unit Cell Volume (V) | 1029.51 (11) ų | The volume of the unit cell. |

| Molecules per Cell (Z) | 4 | Number of molecules contained within one unit cell. |

| Temperature (T) | 120 K | Low temperature minimizes atomic motion for higher precision.[5] |

| R-factor (R1) | 0.037 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

| Goodness-of-fit (S) | 1.09 | Indicates the quality of the structural refinement; a value close to 1 is ideal. |

Molecular Geometry

The analysis of the solved structure reveals several key geometric features. The pyrazole ring is essentially planar, with a root-mean-square deviation of only 0.009 Å.[4][5] However, the molecule as a whole is not planar. The phenyl ring is significantly twisted with respect to the pyrazole ring, forming a dihedral angle of 31.38°.[4][5] In contrast, the nitro group is nearly coplanar with the attached benzene ring, with an O-N-C-C torsion angle of -6.5°.[4][5] This twisted conformation is a critical feature influencing the molecule's overall shape and how it can interact with biological targets.

References

- 1. This compound | 13788-94-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Pyrazole,3,5-dimethyl-1-(4-nitrophenyl)- synthesis - chemicalbook [chemicalbook.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 10. pulstec.net [pulstec.net]

- 11. fiveable.me [fiveable.me]

- 12. 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6 | Benchchem [benchchem.com]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the compound 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (C₁₁H₁₁N₃O₂), a molecule of interest in medicinal chemistry and materials science. This document, intended for researchers and professionals in drug development, offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and experimental validation.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a 4-nitrophenyl group. The accurate interpretation of its spectroscopic data is crucial for its identification, purity assessment, and understanding its chemical behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms. The definitive NMR data for this compound is referenced in the work of Tiekink et al. (2012), which in turn directs to the comprehensive studies on pyrazole tautomerism by Claramunt et al. (2006)[1][2].

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (pyrazole ring) | ~2.3 | s | 6H |

| H-4 (pyrazole ring) | ~6.1 | s | 1H |

| Aromatic (phenyl ring) | ~7.7-8.3 | m | 4H |

Note: These are predicted values based on typical ranges for similar structures. The definitive experimental values are found in Claramunt et al., 2006.

Interpretation and Causality:

-

The two methyl groups on the pyrazole ring are expected to be chemically equivalent, giving rise to a single sharp singlet integrating to six protons.

-

The lone proton on the pyrazole ring (H-4) is in a distinct electronic environment and is expected to appear as a singlet.

-

The protons on the 4-nitrophenyl group will exhibit a complex multiplet pattern in the aromatic region of the spectrum due to spin-spin coupling. The strong electron-withdrawing effect of the nitro group will deshield these protons, causing them to resonate at a lower field (higher ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Chemical Shift (ppm) |

| CH₃ (pyrazole ring) | ~13-15 |

| C-4 (pyrazole ring) | ~107 |

| C-3, C-5 (pyrazole ring) | ~141, ~149 |

| Aromatic (phenyl ring) | ~124-148 |

Note: These are predicted values based on typical ranges for similar structures. The definitive experimental values are found in Claramunt et al., 2006.

Interpretation and Causality:

-

The methyl carbons will appear at a high field (low ppm) as is typical for sp³ hybridized carbons.

-

The C-4 carbon of the pyrazole ring is shielded and will appear at a relatively high field for an aromatic carbon.

-

The C-3 and C-5 carbons, being adjacent to the nitrogen atoms, are deshielded and will resonate at a lower field.

-

The carbons of the nitrophenyl ring will appear in the typical aromatic region, with the carbon attached to the nitro group being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound has been reported by Tiekink et al. (2012)[1][2].

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1608 | s | C=N stretching (pyrazole ring) |

| 1597 | s | C=C stretching (aromatic ring) |

| 1518, 1334 | s | Asymmetric and symmetric NO₂ stretching |

| ~3000-3100 | m | C-H stretching (aromatic) |

| ~2850-2950 | m | C-H stretching (methyl) |

s = strong, m = medium

Interpretation and Causality:

-

The strong absorption bands at 1608 cm⁻¹ and 1597 cm⁻¹ are characteristic of the C=N and C=C stretching vibrations within the pyrazole and phenyl rings, respectively.

-

The presence of the nitro group is unequivocally confirmed by the two strong absorption bands at approximately 1518 cm⁻¹ (asymmetric stretch) and 1334 cm⁻¹ (symmetric stretch). These are highly characteristic and reliable indicators of the -NO₂ functional group.

-

The absorptions in the 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹ regions correspond to the C-H stretching vibrations of the aromatic and methyl groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of this compound is 217.22 g/mol [3].

Table 4: Key Mass Spectral Data for this compound

| m/z | Relative Abundance | Assignment |

| 217 | High | Molecular ion [M]⁺ |

| 216 | Moderate | [M-H]⁺ |

| 171 | Moderate | [M-NO₂]⁺ |

| 130 | Moderate | [C₇H₆N₂]⁺ |

Note: Relative abundances are qualitative and based on typical fragmentation patterns.

Interpretation and Fragmentation Pathway:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 217, confirming the molecular weight of the compound. The fragmentation pattern provides valuable structural information.

Caption: Proposed fragmentation pathway for this compound.

A common fragmentation pathway involves the loss of the nitro group (NO₂) as a radical, leading to a significant peak at m/z 171. Further fragmentation of this ion can occur, for instance, through the loss of a C₃H₅ fragment from the pyrazole ring, resulting in an ion at m/z 130. The peak at m/z 216 corresponds to the loss of a single hydrogen atom from the molecular ion.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate analysis. The following are generalized protocols for obtaining NMR, IR, and MS data for compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum shows the absorbance or transmittance as a function of wavenumber.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The ¹H and ¹³C NMR spectra reveal the connectivity of the atoms, the IR spectrum confirms the presence of key functional groups, particularly the nitro group, and the mass spectrum provides the molecular weight and insights into the molecule's stability and fragmentation pathways. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Foreword: Unveiling a Privileged Scaffold

The pyrazole nucleus stands as a "privileged structure" in medicinal chemistry and materials science, a testament to its versatile synthetic utility and consistent presence in a multitude of bioactive compounds.[1][2] This guide delves into the specific characteristics of a key derivative, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole . The introduction of a 4-nitrophenyl group to the 3,5-dimethylpyrazole core significantly modulates its electronic and steric properties, creating a molecule of considerable interest for further functionalization and application. This document provides a comprehensive analysis of its structural, physical, spectroscopic, and chemical properties, grounded in empirical data and established experimental protocols, to serve as a foundational resource for researchers in the field.

Molecular Identity and Structural Architecture

This compound is a distinct heterocyclic compound featuring a five-membered aromatic pyrazole ring substituted with two methyl groups at positions 3 and 5, and a 4-nitrophenyl moiety at the N1 position.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 13788-94-8 | [3] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [3][4][5] |

| Molecular Weight | 217.22 g/mol | [3][5] |

| InChIKey | ULPBJGVRVXWECP-UHFFFAOYSA-N | [3] |

The core structure consists of two key planar systems: the pyrazole ring and the benzene ring. However, they are not coplanar. X-ray crystallographic studies reveal that the benzene ring is twisted relative to the pyrazole ring, with a reported dihedral angle of 31.38 (12)°.[4][6] In contrast, the nitro group lies nearly coplanar with the benzene ring to which it is attached, indicated by a small O—N—C—C torsion angle of -6.5 (3)°.[4][6] This specific three-dimensional conformation is critical for understanding its intermolecular interactions and potential binding modes in biological systems.

Core Physical and Spectroscopic Profile

The compound presents as a crystalline solid at room temperature. Its key physical properties are summarized below, providing essential data for handling, formulation, and experimental design.

Table 2.1: Summary of Physical Properties

| Property | Value | Notes / Reference |

| Appearance | Crystalline solid | General observation from synthesis protocols.[4] |

| Melting Point | 373–375 K (100–102 °C) | Consistent across multiple literature sources.[4][6] |

| Solubility | Soluble in polar organic solvents | The precursor, 3,5-dimethyl-1H-pyrazole, is soluble in water and methanol.[7] The nitrophenyl derivative is synthesized and crystallized from ethanol.[4] |

| logP | 2.0693 | A calculated value indicating moderate lipophilicity.[5] |

Spectroscopic & Crystallographic Fingerprints

Definitive characterization relies on a combination of spectroscopic and crystallographic methods.

Infrared (IR) Spectroscopy: The IR spectrum provides evidence of key functional groups. Significant absorption bands include those for C=N and C=C stretching within the aromatic rings, and strong absorptions characteristic of the nitro group (NO₂). Reported IR peaks (ν, cm⁻¹) include: 1608, 1597, 1518, 1504 (aromatic rings), and 1334 (NO₂ symmetric stretch).[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are consistent with the assigned structure, confirming the presence of the two distinct methyl groups, the lone proton on the pyrazole ring, and the AA'BB' system of the 4-substituted phenyl ring.[3][4][6]

X-ray Crystallography: Single-crystal X-ray diffraction offers the most definitive structural elucidation. Analysis of this compound reveals an orthorhombic crystal system.[4][6] The crystal packing is notably influenced by π–π stacking interactions between translationally related molecules, involving both the pyrazole and benzene rings, with a centroid separation of 3.8653 (2) Å.[4][6] These non-covalent interactions are crucial for the stability of the supramolecular structure.

Table 2.2: Crystal Data and Structure Refinement

| Parameter | Value | Reference |

| Crystal system | Orthorhombic | [4][6] |

| Space group | Pca2₁ | [6] |

| a (Å) | 21.3909 (13) | [4] |

| b (Å) | 3.8653 (2) | [4] |

| c (Å) | 12.4514 (8) | [4] |

| Volume (ų) | 1029.51 (11) | [4] |

| Z | 4 | [4] |

| Temperature (K) | 120 | [4] |

Synthesis and Chemical Reactivity

The chemical behavior of this molecule is dictated by the interplay between the electron-rich pyrazole ring, the activating methyl groups, and the strongly electron-withdrawing 4-nitrophenyl substituent.

Reactivity Insights

The pyrazole ring itself is an aromatic system, lending it considerable stability.[1] The primary site for chemical transformation is often the nitro group.

-

Reduction of the Nitro Group: A significant reaction is the reduction of the nitro group to an amine (-NH₂). This transformation is a gateway to a vast array of derivatives, as the resulting aniline moiety can undergo numerous subsequent reactions (e.g., diazotization, acylation). This reduction can be achieved via methods like catalytic hydrogenation or using chemical reducing agents such as tin or iron in acidic media.[1]

-

Electrophilic Substitution: The nitro group is a strong deactivating group, making further electrophilic substitution on the phenyl ring challenging.[1] Conversely, the pyrazole ring, while aromatic, can be susceptible to electrophilic attack, though the N-phenyl substituent influences the regioselectivity.

Standard Synthetic Protocol: Paal-Knorr Condensation

The most direct and widely used synthesis involves the condensation of a substituted hydrazine with a β-dicarbonyl compound, a classic example of the Paal-Knorr pyrazole synthesis.

Step-by-Step Methodology: This protocol is adapted from established literature procedures.[4][6]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenylhydrazine (2 mmol) and acetylacetone (2 mmol) in absolute ethanol (20 mL).

-

Reaction: Heat the resulting solution to reflux and maintain this temperature for 1 hour with stirring. The causality here is that the elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reaction to proceed efficiently.

-

Crystallization and Isolation: After 1 hour, remove the heat source and allow the solution to cool slowly to room temperature. The choice of slow cooling is critical; it promotes the formation of well-defined, high-purity crystals by allowing the crystal lattice to form in a more ordered manner, which is essential for applications like single-crystal X-ray diffraction.

-

Product Collection: Collect the crystals that form over several days by vacuum filtration. Wash them with a small amount of cold ethanol to remove any soluble impurities.

-

Validation: The identity and purity of the product should be confirmed by measuring its melting point and acquiring spectroscopic data (IR, NMR) to compare against literature values.[4][6]

Relevance in Research and Development

While specific biological activities for this exact molecule are not extensively detailed in the provided context, its structural components are highly relevant. Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-malarial properties.[4][6][8] The 4-nitrophenyl group is a common feature in pharmacologically active molecules and serves as a key synthetic handle. Therefore, this compound is a valuable intermediate for building libraries of novel compounds for drug discovery screening and a model compound for studying structure-property relationships in N-arylpyrazoles.

Conclusion

This compound is a well-characterized compound with a stable, predictable structure. Its synthesis is straightforward and high-yielding, making it readily accessible. The physicochemical properties, particularly its defined crystalline structure and the reactive potential of the nitro group, establish it as a versatile building block for the development of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the foundational data and protocols necessary for its effective utilization in a research setting.

References

- 1. 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6 | Benchchem [benchchem.com]

- 2. This compound | 13788-94-8 | Benchchem [benchchem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dimethyl-1H-pyrazole, 99% | Fisher Scientific [fishersci.ca]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, with a specialized focus on its aqueous and organic solvent solubility, as well as its stability under various stress conditions. This document is intended for researchers, scientists, and professionals in drug development, offering detailed, field-proven protocols for the systematic evaluation of this compound. The methodologies described herein are grounded in established scientific principles and adhere to international regulatory standards, ensuring a self-validating system for data generation. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary tools to confidently assess the developability of this and similar pyrazole-based molecules.

Introduction: The Significance of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] this compound, a derivative of this important heterocyclic family, presents a unique combination of a pyrazole ring and a nitroaromatic moiety. The presence of the nitro group, a strong electron-withdrawing feature, significantly influences the molecule's electronic properties, and consequently, its stability and interactions with biological systems.[4] A thorough understanding of its solubility and stability is paramount for its advancement as a potential drug candidate, as these properties fundamentally impact its bioavailability, formulation, and shelf-life.

This guide provides a detailed framework for the comprehensive analysis of the solubility and stability of this compound, in alignment with the standards set forth by the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for designing meaningful solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [9] |

| Molecular Weight | 217.22 g/mol | [6] |

| Melting Point | 100-102 °C (373-375 K) | [8][9] |

| Predicted logP | 2.07 - 2.5 | [6][10] |

| Appearance | White to off-white solid | [11] |

Solubility Assessment: A Cornerstone of Preformulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[12] This section outlines a robust protocol for determining the solubility of this compound in various relevant media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its reliability, particularly for poorly soluble compounds.[13]

Objective: To determine the equilibrium solubility of this compound in water, phosphate-buffered saline (PBS, pH 7.4), ethanol, and dimethyl sulfoxide (DMSO) at ambient temperature (25 °C) and physiological temperature (37 °C).

Materials:

-

This compound

-

Deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol (≥99.5%)

-

Dimethyl sulfoxide (DMSO) (≥99.9%)

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of this compound to separate vials containing a known volume of each solvent (e.g., 5 mL). The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to the desired temperature (25 °C or 37 °C) and agitate for 48 hours to ensure equilibrium is reached.

-

After 48 hours, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow for sedimentation.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of the dissolved compound.

| HPLC Parameters | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: The mobile phase composition may need to be optimized for ideal peak shape and retention time.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound, illustrating the expected outcomes of the described protocol.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | 0.015 | 69.0 |

| Water | 37 | 0.028 | 128.9 |

| PBS (pH 7.4) | 25 | 0.018 | 82.9 |

| PBS (pH 7.4) | 37 | 0.035 | 161.1 |

| Ethanol | 25 | 15.2 | 69975.1 |

| DMSO | 25 | >100 | >460454.8 |

Stability Assessment: Unveiling Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[14][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions, aiming for 5-20% degradation of the parent compound.

General Procedure:

-

Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

For each stress condition, transfer an aliquot of the stock solution into a vial and add the stressor.

-

Monitor the reaction over time (e.g., 0, 2, 4, 8, 24, 48 hours) by withdrawing samples, quenching the reaction if necessary, and analyzing by HPLC.

a) Hydrolytic Degradation:

-

Acidic: Add 0.1 M HCl to the drug solution. Heat at 60°C.

-

Basic: Add 0.1 M NaOH to the drug solution. Heat at 60°C.

-

Neutral: Add water to the drug solution. Heat at 60°C.

-

Quenching: Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively, before HPLC analysis.

b) Oxidative Degradation:

-

Add 3% hydrogen peroxide (H₂O₂) to the drug solution. Keep at room temperature, protected from light.

c) Thermal Degradation:

-

Solid State: Store the solid compound in a stability chamber at 80°C.

-

Solution State: Heat the drug solution (in a suitable solvent like water/acetonitrile) at 80°C.

d) Photolytic Degradation (ICH Q1B):

-

Expose the solid compound and the drug solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][10][16][17]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Hypothetical Stability Data

The following table summarizes the expected stability profile of this compound under forced degradation conditions.

| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | ~15% | Cleavage of pyrazole ring, reduction of nitro group |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 | ~20% | Cleavage of pyrazole ring |

| Oxidation | 3% H₂O₂, RT | 48 | ~10% | N-oxidation of pyrazole ring |

| Thermal (Solid) | 80°C | 72 | < 5% | Minor oxidative products |

| Thermal (Solution) | 80°C | 72 | ~8% | Similar to hydrolytic products |

| Photolytic | ICH Q1B exposure | - | ~12% | Photoreduction of nitro group, dimerization |

Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of degradation products.[1][4][18][19][20] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the structure of the degradants can be proposed.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The detailed protocols, grounded in established scientific principles and regulatory guidelines, are designed to yield reliable and reproducible data crucial for the progression of this compound in the drug development pipeline. The experimental workflows and hypothetical data presented serve as a practical template for researchers.

Future work should focus on the isolation and definitive structural characterization of the major degradation products using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the impact of these degradation products on the biological activity and toxicity of the parent compound should be assessed. A comprehensive understanding of the physicochemical properties and degradation pathways of this compound will ultimately facilitate the development of a safe, effective, and stable pharmaceutical product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. solubility experimental methods.pptx [slideshare.net]

- 3. ijisrt.com [ijisrt.com]

- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 7. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biopharminternational.com [biopharminternational.com]

- 16. youtube.com [youtube.com]

- 17. q1scientific.com [q1scientific.com]

- 18. LC-MS/MS characterization of forced degradation products of zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijper.org [ijper.org]

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a cornerstone in modern medicinal chemistry and materials science.[1] Its derivatives are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4] The synthetic tractability of the pyrazole core allows for systematic structural modifications, enabling the fine-tuning of physicochemical and pharmacokinetic properties. This guide focuses on a specific, functionally rich derivative, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, providing a comprehensive overview of its synthesis, structural characteristics, and potential applications for professionals in drug discovery and chemical research. The presence of the 4-nitrophenyl moiety introduces a potent electron-withdrawing group, significantly influencing the molecule's electronic properties and reactivity, making it a valuable intermediate and a pharmacophore of interest.[5][6]

Chemical and Physical Identity

A clear identification of a compound is critical for reproducibility and safety in a research environment. The fundamental properties of this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 13788-94-8 | [7] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [2][7] |

| Molecular Weight | 217.23 g/mol | [2] |

| IUPAC Name | 3,5-dimethyl-1-(4-nitrophenyl)pyrazole | [7] |

| InChI Key | ULPBJGVRVXWECP-UHFFFAOYSA-N | [7] |

| Synonyms | 3,5-Dimethyl-1-(p-nitrophenyl)pyrazole | [7] |

Synthesis and Purification

The most direct and widely adopted method for synthesizing 1-aryl-3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2][4]

Reaction Scheme

The synthesis of the title compound is achieved through the acid-catalyzed condensation of 4-Nitrophenylhydrazine with acetylacetone (2,4-pentanedione). The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-nitrophenylhydrazine (2 mmol) and absolute ethanol (20 mL). Stir the mixture until the hydrazine is mostly dissolved.

-

Addition of Reagents: Add acetylacetone (2 mmol) to the flask. A color change may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Isolation and Purification: After 1 hour, remove the heat source and allow the solution to cool to room temperature. As the solution cools, the product will crystallize.

-

Collection: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold ethanol. The crystals can be further purified by recrystallization from ethanol if necessary. The melting point of the purified product is reported as 373–375 K (100-102 °C).[4]

Structural Elucidation and Physicochemical Properties

The definitive structure and conformation of this compound have been elucidated by single-crystal X-ray diffraction and spectroscopic methods.

Crystallographic Data

Single-crystal X-ray analysis provides an unambiguous three-dimensional structure of the molecule in the solid state.[2]

| Crystal Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 21.3909 Å, b = 3.8653 Å, c = 12.4514 Å |

| Volume (V) | 1029.51 ų |

| Molecules per unit cell (Z) | 4 |

Key Structural Insights:

-

A significant conformational twist is observed between the pyrazole and the nitrophenyl rings, with a dihedral angle of 31.38°.[2][4] This twist is a common feature in N-arylpyrazoles and influences the molecule's overall shape and packing.

-

The nitro group is nearly coplanar with the benzene ring, which facilitates electronic communication.[2][4]

-

In the crystal lattice, molecules form extended supramolecular chains along the b-axis, stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules.[2][4]

Spectroscopic Characterization

Spectroscopic data are essential for confirming the identity and purity of the synthesized compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides information on the functional groups present. Key vibrational frequencies for this molecule include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for elucidating the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring, a singlet for the lone proton on the pyrazole ring (at C4), and a characteristic AA'BB' pattern for the protons on the 4-substituted phenyl ring.

-

¹³C NMR: The spectrum will show signals for the methyl carbons, the distinct carbons of the pyrazole ring, and the carbons of the nitrophenyl ring. PubChem indicates the availability of spectral data for verification.[7]

-

Chemical Reactivity and Potential for Derivatization

The chemical behavior of this compound is dictated by its constituent functional groups.

-

The Nitro Group: The nitro group is a primary site for chemical transformation. It is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions. The most valuable reaction is its reduction to an amino group (-NH₂).[5] This transformation can be achieved using various reagents (e.g., SnCl₂/HCl, catalytic hydrogenation) and converts the molecule into 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, a highly versatile building block for further synthesis in drug discovery programs.[5]

-

The Pyrazole Ring: The pyrazole ring itself is aromatic and can undergo electrophilic substitution. However, the N-phenyl group and the existing methyl groups typically direct incoming electrophiles. In many N-arylpyrazoles, electrophilic attack, such as halogenation or nitration, occurs preferentially at the C4 position of the pyrazole ring, though reaction conditions must be carefully controlled.

-

The Methyl Groups: The methyl groups at the C3 and C5 positions can potentially undergo oxidation to carboxylic acids or be involved in condensation reactions, although these transformations are less common and may require harsh conditions.[5]

Applications in Research and Drug Development

While specific biological studies on this compound are not extensively documented in isolation, its structural motifs are highly relevant in medicinal chemistry.

-

Anti-cancer Research: The 1-aryl-1H-pyrazole scaffold is a core component of numerous compounds investigated for their anticancer properties.[6] The nitro-aromatic moiety, in particular, is a known pharmacophore in various anticancer agents, acting through mechanisms like DNA alkylation or inhibition of key enzymes.[6] This makes the title compound and its derivatives, especially the corresponding aniline, attractive candidates for screening in cancer cell lines and for use in the synthesis of more complex targeted agents.[1][6]

-

Anti-inflammatory and Analgesic Agents: The pyrazole nucleus is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The 1,5-diarylpyrazole scaffold is a well-established template for designing inhibitors of cyclooxygenase (COX) enzymes.

-

Synthetic Building Block: As highlighted, the facile reduction of the nitro group provides a gateway to a vast chemical space. The resulting primary amine can be acylated, sulfonylated, or used in diazotization reactions to introduce a wide range of functionalities, enabling the creation of libraries of novel compounds for high-throughput screening.[5]

Safety and Handling

Proper handling of all chemical reagents is paramount in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[8]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[8]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus if necessary.[8]

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

Note: This safety information is a general guide. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6 | Benchchem [benchchem.com]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Introduction: The Versatility of a Five-Membered Ring

In the landscape of medicinal chemistry, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold".[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents.[4][5][6] From the early analgesic and antipyretic agent antipyrine, discovered in 1884, to the modern blockbuster anti-inflammatory drug Celecoxib, pyrazole derivatives have a rich history and a vibrant future in medicine.[1][7] This guide provides an in-depth exploration of the diverse biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to uncover their therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and recent advancements in the field. We will delve into the core biological activities that have defined this class of compounds: anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

The anti-inflammatory prowess of pyrazole derivatives is perhaps their most celebrated attribute, largely due to the success of COX-2 selective inhibitors.[7][8] Inflammation is a complex biological response involving mediators like prostaglandins and cytokines.[7] Pyrazole-based compounds have been expertly designed to modulate these pathways.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism for the anti-inflammatory effect of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9][10][11] Both COX-1 and COX-2 enzymes are involved in the conversion of arachidonic acid to prostaglandin precursors.[11][12] However, COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[11][13]

Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[7][11] Pyrazole derivatives, such as Celecoxib, possess a unique structural feature—often a sulfonamide side chain—that allows them to bind selectively to a hydrophilic side pocket present in the active site of COX-2, but not COX-1.[10][11] This selective inhibition reduces inflammation and pain with a lower risk of gastrointestinal issues.[7][13]

Beyond COX-2 inhibition, some pyrazole derivatives exhibit anti-inflammatory effects by modulating other key players in the inflammatory cascade, including the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of lipoxygenase (LOX) enzymes.[7]

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

Caption: Selective inhibition of COX-2 by pyrazole derivatives blocks prostaglandin synthesis.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of pyrazole derivatives is highly dependent on their substitution patterns. Key SAR findings include:

-

Diaryl Substitution: Many potent and selective COX-2 inhibitors are diaryl-substituted pyrazoles.[9]

-

Sulfonamide Moiety: A benzenesulfonamide group is a common feature for selective COX-2 binding.[10][11]

-

Substituents on Phenyl Rings: The nature and position of substituents on the phenyl rings can significantly influence potency and selectivity.[14][15] For example, a p-iodophenyl group at the 5-position has been shown to be effective in some series.[16]

Experimental Protocols

In Vitro COX Inhibition Assay (Enzyme Immunoassay)

This assay is crucial for determining the potency (IC50) and selectivity of pyrazole derivatives for COX-1 and COX-2.

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

-

Compound Preparation: Dissolve pyrazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.

-

Assay Reaction: In a 96-well plate, combine the enzyme, arachidonic acid (substrate), and the test compound.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).

-

Quantification of Prostaglandin E2 (PGE2): Stop the reaction and measure the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[17]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of new compounds.[1][18]

-

Animal Model: Use healthy adult rats (e.g., Wistar or Sprague-Dawley).

-

Compound Administration: Administer the test pyrazole derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard drug like diclofenac or celecoxib.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[1][17]

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a promising framework for the development of novel anticancer agents, with derivatives demonstrating a variety of mechanisms to combat cancer cell proliferation and survival.[19][20][21]

Mechanisms of Action

Pyrazole derivatives exert their anticancer effects through various mechanisms:

-

Inhibition of Protein Kinases: Many pyrazoles act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[22] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[12] Other kinase targets include epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[19]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, similar to well-known anticancer drugs.[19][21] This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death through the activation of pro-apoptotic proteins like caspases and the inhibition of anti-apoptotic pathways.[12]

-

COX-2 Inhibition in Cancer: The anti-inflammatory COX-2 inhibitory activity is also relevant in oncology, as COX-2 is often overexpressed in various tumors and contributes to tumor growth and angiogenesis.[11][12]

Workflow: Anticancer Evaluation of Pyrazole Derivatives

Caption: A typical workflow for the evaluation of anticancer activity of pyrazole derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

-

Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in 96-well plates and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[17]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle distribution.

-

Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC50 concentration for a defined time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.[12]

Antimicrobial Activity: Combating Resistant Pathogens

The emergence of drug-resistant bacteria has created an urgent need for new antimicrobial agents.[23][24] Pyrazole derivatives have shown significant potential as antibacterial and antifungal agents.[23][25][26]

Mechanisms of Action

The antimicrobial mechanisms of pyrazole derivatives are diverse and can include:

-

Inhibition of DNA Gyrase: Some pyrazoles have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[24]

-

Disruption of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall is another potential mechanism.

-

Inhibition of Key Metabolic Pathways: Pyrazoles can inhibit enzymes crucial for the survival of microorganisms.

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[23]

-